REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([Br:6])[cH:7][cH:8]1.[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:28][CH2:29][O:30][C:31]([CH3:32])=[O:33].[CH3:9][CH2:10][CH2:11][CH2:12][Li:13].[F:14][c:15]1[cH:16][cH:17][c:18]([CH:19]=[O:20])[cH:21][cH:22]1>>[c:2]1([CH:19]([c:18]2[cH:17][cH:16][c:15]([F:14])[cH:22][cH:21]2)[OH:20])[cH:3][cH:4][c:5]([Br:6])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(F)cc1
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Name
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Type
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product
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Smiles
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OC(c1ccc(F)cc1)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |